N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea
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Overview
Description
N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea, also known as MPTU, is a chemical compound that has been studied for its potential applications in various fields of scientific research. MPTU is a thiourea derivative that has been shown to possess interesting biochemical and physiological properties, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In neurons, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to possess interesting biochemical and physiological effects, including anti-tumor, neuroprotective, and anti-inflammatory properties. In addition, this compound has been shown to modulate various cellular processes, including DNA replication, cell division, and apoptosis.
Advantages and Limitations for Lab Experiments
N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, its limitations include its limited solubility in water and its potential side effects on certain cell types.
Future Directions
There are several future directions for the study of N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea, including its potential applications in drug development, cancer therapy, and neuroprotection. In drug development, this compound could be used as a lead compound for the development of new drugs that target cancer cells or neurodegenerative diseases. In cancer therapy, this compound could be used in combination with other drugs to enhance their anti-tumor effects. In neuroprotection, this compound could be further studied for its potential to protect neurons from oxidative stress and apoptosis.
Synthesis Methods
The synthesis of N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea involves the reaction of 3-methoxyaniline with 2-phenylethyl isothiocyanate in the presence of a base. The resulting product is then purified by recrystallization to obtain this compound in high purity.
Scientific Research Applications
N-(3-methoxyphenyl)-N'-(2-phenylethyl)thiourea has been studied for its potential applications in various fields of scientific research, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to possess anti-tumor properties by inhibiting the growth and proliferation of cancer cells. In neuroscience, this compound has been studied for its potential neuroprotective effects, as it has been shown to protect neurons from oxidative stress and apoptosis. In immunology, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(2-phenylethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-19-15-9-5-8-14(12-15)18-16(20)17-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLXFIBSGWOWNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.